molecular formula C4H8Br2Se B14671334 1-Bromo-2-[(2-bromoethyl)selanyl]ethane CAS No. 41294-57-9

1-Bromo-2-[(2-bromoethyl)selanyl]ethane

Cat. No.: B14671334
CAS No.: 41294-57-9
M. Wt: 294.89 g/mol
InChI Key: SIMMERWATPNMHL-UHFFFAOYSA-N
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Description

1-Bromo-2-[(2-bromoethyl)selanyl]ethane is an organoselenium compound with the molecular formula C4H8Br2Se It consists of a selenium atom bonded to two ethyl groups, each of which is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(2-bromoethyl)selanyl]ethane typically involves the reaction of selenium with 1,2-dibromoethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of selenium. The general reaction scheme is as follows:

[ \text{Se} + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{BrCH}_2\text{CH}_2\text{SeCH}_2\text{CH}_2\text{Br} ]

The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(2-bromoethyl)selanyl]ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction Reactions: The compound can be reduced to form selenide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted ethyl selenides.

    Oxidation Reactions: Products include selenoxides and selenones.

    Reduction Reactions: Products include selenides.

Scientific Research Applications

1-Bromo-2-[(2-bromoethyl)selanyl]ethane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organoselenium compounds, which are important in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its selenium content, which is known to have various health benefits.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(2-bromoethyl)selanyl]ethane involves its interaction with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the formation of selenoethers and selenides, which can modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethoxyethane: Similar in structure but contains an ethoxy group instead of a seleno group.

    1-Bromo-2-chloroethane: Contains a chlorine atom instead of a seleno group.

    1-Bromo-2-methoxyethane: Contains a methoxy group instead of a seleno group.

Uniqueness

1-Bromo-2-[(2-bromoethyl)selanyl]ethane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium is known for its role in antioxidant defense and redox regulation, making this compound particularly interesting for research in these areas.

Properties

CAS No.

41294-57-9

Molecular Formula

C4H8Br2Se

Molecular Weight

294.89 g/mol

IUPAC Name

1-bromo-2-(2-bromoethylselanyl)ethane

InChI

InChI=1S/C4H8Br2Se/c5-1-3-7-4-2-6/h1-4H2

InChI Key

SIMMERWATPNMHL-UHFFFAOYSA-N

Canonical SMILES

C(CBr)[Se]CCBr

Origin of Product

United States

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